4-(4-Aminoanilino)-4-oxobutanoic acid
Overview
Description
4-(4-Aminoanilino)-4-oxobutanoic acid is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group attached to an aniline ring, which is further connected to a butanoic acid moiety through a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminoanilino)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with succinic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.
Another method involves the direct coupling of 4-aminobenzoic acid with succinic anhydride under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminoanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(4-Aminoanilino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Aminoanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the ketone group.
4-Nitroaniline: Contains a nitro group instead of an amino group.
Succinic acid: Lacks the aniline moiety.
Uniqueness
4-(4-Aminoanilino)-4-oxobutanoic acid is unique due to the presence of both an amino group and a ketone group attached to an aniline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-aminoanilino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIPDZIPIAORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279086 | |
Record name | 4-(4-aminoanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-22-5 | |
Record name | NSC11214 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-aminoanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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